N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Description
The compound “N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a phenyl group. It also has a thioether linkage connecting a 3-methylbenzyl group to the thiadiazole ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiadiazole ring, the introduction of the 3-methylbenzyl thioether, and the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the phenyl ring, and the amide functional group. The 3-methylbenzyl group would be attached to the thiadiazole ring via a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the thiadiazole ring, and the thioether linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group, the thiadiazole ring, and the phenyl ring would contribute to its polarity, solubility, and reactivity .Mechanism of Action
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)13-24-19-22-21-18(25-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDTBYZXFFJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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